Cas no 93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine)

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine structure
93102-05-7 structure
Product Name:benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
Número CAS:93102-05-7
MF:C13H23NOSi
Megavatios:237.413324594498
MDL:MFCD00674005
CID:61605
PubChem ID:24866346
Update Time:2024-12-09

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Propiedades químicas y físicas

Nombre e identificación

    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
    • N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
    • Benzenemethanamine, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-
    • Benzyl-methoxymethyl-trimethylsilanylmethyl-amine
    • N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine
    • N-(Methoxymethyl)-N-
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine
    • N-(Methoxymethyl)-N-[(trimethylsilyl-methyl]-benzylamine
    • N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
    • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine
    • benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
    • n-methoxymethyl-n-(trimethylsilylmethyl)benzylamine
    • N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
    • Benzen
    • N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (ACI)
    • (Benzyl)(methoxymethyl)(trimethylsilanylmethyl)amine
    • (Benzyl)(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
    • [(Methyloxy)methyl](phenylmethyl)[(trimethylsilyl)methyl]amine
    • [(N-Benzyl-N-methoxymethylamino)methyl]trimethylsilane
    • N-(Methoxymethyl)(phenyl)-N-[(trimethylsilyl)methyl]methanamine
    • N-(Methoxymethyl)-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]amine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
    • N-Benzyl-N-methoxymethyl-N-[(trimethylsilyl)methyl]amine
    • NSC 601818
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine
    • n-(methoxymethyl)(phenyl)-n-((trimethylsilyl) methyl)methanamine
    • N-benzyl-N-(methoxymethyl)tri-methylsilylmethylamine
    • N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethyl amine
    • BP-12704
    • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzyl-amine
    • N-benzyl-N(methoxymethyl)-N-trimethylsilylmethylamine
    • N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methan-amine
    • 93102-05-7
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine
    • N-(Methoxymethyl)-N-[(Trimethylsilyl)Methyl]Benzenemethanamine(>90%)
    • N-methoxymethyl-N-(phenylmethyl)tri-methylsilylmethylamine
    • n-benzyl-1-methoxy-n-((trimethylsilyl)methyl)-methanamine
    • N-benzyl(methoxy)-N-((trimethylsilyl)methyl)methanamine
    • N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine
    • N-benzyl-N(methoxymethyl)trimethylsilylmethylamine
    • AM87445
    • NSC-601818
    • PB24674
    • N-benzyl-1-methoxy-N-((trimethylsilyl)-methyl)methanamine
    • F0001-2246
    • n-benzyl-1-methoxy-n-[(trimethylsilyl) methyl]methanamine
    • GS-3053
    • benzyl-methoxymethyltrimethylsilanylmethylamine
    • A21270
    • N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine
    • MFCD00674005
    • N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl)methanamine
    • BB 0263001
    • EN300-54483
    • N-(methoxylmethyl)-N-(trimethylsilylmethyl)-benzylamine
    • N-benzyl-N-(methoxymethyl)trimethylsilylmethyl-amine
    • N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine
    • A905491
    • DTXSID30326563
    • benzyl(methoxymethyl)-trimethylsilylmethylamine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%
    • N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
    • N-(METHOXYMETHYL)-N-[(TRIMETHYLSILYL)METHYL]-BENZENEMETHANAMINE
    • CS-0010304
    • N-(METHOXYMETHYL)-N-((TRIMETHYLSILYL)METHYL)(PHENYL)METHANAMINE
    • N-Methoxymethyl-N-(Trimethylsilylmethyl)Benzylamine, 94%
    • N-methoxymethyl-N-trimethylsilylmethyl benzyl amine
    • N-benzyl-N-methoxymethyl-N-(tri-methylsilylmethyl)-amine
    • benzyl(methoxymethyl)trimethylsilanylmethylamine
    • N(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
    • benzyl methoxymethyl trimethylsilylmethyl amine
    • SY001990
    • N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
    • AKOS009156524
    • J-800249
    • N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)amine
    • n-methoxymethyl-n-trimethylsilylmethylbenzyl amine
    • BCP27203
    • N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine
    • S00978
    • Benzyl(methoxymethyl)trimethylsilylmethylamine
    • N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, tech grade
    • n-benzyl-1-methoxy-n-[(trimethylsilyl)-methyl]methanamine
    • NSC601818
    • N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine
    • B1938
    • N-Methoxymethyl-N-trimethylsilylmethylbenzylamine
    • N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine
    • N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)-amine
    • N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine
    • SCHEMBL102928
    • LB-0211
    • N-methoxymethyl-N-(phenylmethyl)trimethylsilylmethylamine
    • N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)methanamine
    • FT-0649644
    • J-640250
    • N-benzyl -1-methoxy-N-[(trimethylsilyl)methyl]methanamine
    • C13H23NOSi
    • N-methoxymethyl-N-trimethylsilylmethyl-benzylamine
    • N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
    • AC-5090
    • RPZAAFUKDPKTKP-UHFFFAOYSA-N
    • N-benzyl-N-(methoxymethyl)trimethyl-silylmethylamine
    • BBL103310
    • STL557120
    • DB-011187
    • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine;N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
    • MDL: MFCD00674005
    • Renchi: 1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
    • Clave inchi: RPZAAFUKDPKTKP-UHFFFAOYSA-N
    • Sonrisas: [Si](C)(C)(C)CN(COC)CC1C=CC=CC=1
    • Brn: 4311216

Atributos calculados

  • Calidad precisa: 237.15500
  • Masa isotópica única: 237.155
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 6
  • Complejidad: 185
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 12.5
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: none

Propiedades experimentales

  • Color / forma: 液体
  • Denso: 0.928 g/mL at 25 °C(lit.)
  • Punto de ebullición: 78°C/0.6mmHg(lit.)
  • Punto de inflamación: 华氏:150.8 °F
    摄氏:66 °C
  • índice de refracción: n20/D 1.492(lit.)
  • Disolución: Soluble in chloroform, ethyl acetate.
  • PSA: 12.47000
  • Logp: 3.38820
  • Sensibilidad: Moisture & Light Sensitive
  • Disolución: 未确定

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Información de Seguridad

  • Símbolo: GHS07
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NA 1993 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S37/39
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:3
  • Grupo de embalaje:
  • Condiciones de almacenamiento:0-10°C
  • Términos de riesgo:R36/37/38

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    中国海关编码:

    2931900090

    概述:

    2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
420697-5G
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7
5g
¥171.58 2023-12-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
420697-25G
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7
25g
¥451.88 2023-12-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
420697-100G
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7
100g
¥1597.21 2023-12-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04085-500g
N-(methoxymethyl)-1-phenyl-n-(trimethylsilylmethyl)methanamine
93102-05-7 95
500g
$245 2021-06-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-XY203-5g
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7 90%
5g
108CNY 2021-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-XY203-1g
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7 90%
1g
52CNY 2021-05-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N813733-100g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 90%
100g
¥457.00 2022-09-28
TRC
M264620-5g
N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
93102-05-7
5g
$ 150.00 2023-09-07
TRC
M264620-25g
N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
93102-05-7
25g
$ 402.00 2023-09-07
TRC
M264620-50g
N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
93102-05-7
50g
$ 627.00 2023-09-07

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  overnight, rt
Referencia
Oxazole compound with antifungal activity and preparation method
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Water
Referencia
Preparation of heterocyclyl-substituted diazabicyclooctanes having selective 5-HT1Dα antagonist activity
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Potassium carbonate ;  rt → 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
Referencia
Improved process for production of N-methoxymethyl trimethylsilylmethylamines by base-catalyzed methoxymethylation with paraformaldehyde in methanol
, Germany, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Water ;  0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  2 h
Referencia
A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition
Kotian, Pravin L.; Lin, Tsu-Hsing; El-Kattan, Yahya; Chand, Pooran, Organic Process Research & Development, 2005, 9(2), 193-197

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  rt; 16 h, reflux; reflux → rt
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ;  170 min, rt
Referencia
Synthesis of novel 4-substituted imidazolidines
Gao, Bin-heng; Chen, Ken; Xu, Liang, Hecheng Huaxue, 2011, 19(3), 291-294

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate ;  -5 °C
1.3 -5 °C; overnight, -5 °C → rt
Referencia
Method for synthesizing N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Water
1.2 Reagents: Potassium carbonate
Referencia
Use of N-[(trimethylsilyl)methyl]amino ethers as capped azomethine ylide equivalents
Padwa, Albert; Dent, William, Journal of Organic Chemistry, 1987, 52(2), 235-44

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 2 h, rt
Referencia
Preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives as PDE9 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 20 min, 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 15 min, 10 - 15 °C
Referencia
Synthesis of methyl pyrrolidine-3-carboxylate
Xie, Honglei; Jia, Yunhong; Cai, Dong, Huaxue Tongbao, 2011, 74(9), 850-852

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Methanol
Referencia
Small molecule inhibitors of Myc/Max dimerization and Myc-induced cell transformation
Shi, Jin; Stover, James S.; Whitby, Landon R.; Vogt, Peter K.; Boger, Dale L., Bioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6038-6041

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Methanol ;  0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
Referencia
Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer
Tang, Lin; Wu, Weibin; Zhang, Cunlong; Shi, Zhichao; Chen, Dawei; et al, Bioorganic Chemistry, 2021, 114,

Métodos de producción 12

Condiciones de reacción
1.1 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
Referencia
Fluorine-containing substituted benzimidazole derivatives and their application in preparing drugs for prevention and treatment of PARP (poly (ADP-ribose) polymerase)-related diseases
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 60 min, 0 °C; 1.5 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  overnight, 10 - 15 °C; 15 min, rt
Referencia
Bronsted Acid or Lewis Acid Catalyzed [3+3] Cycloaddition of Azomethine Imines with N-Benzyl Azomethine Ylide: A Facile Access to Bicyclic N-Heterocycles
Li, Shuo-ning; Yu, Bin; Liu, Jia; Li, Hong-lian; Na, Risong, Synlett, 2016, 27(2), 282-286

Métodos de producción 14

Condiciones de reacción
1.1 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
Referencia
Discovery of 2-(1-(3-(4-chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer
Min, Rui ; Wu, Weibin; Wang, Mingzhong; Tang, Lin; Chen, Dawei; et al, Molecules, 2019, 24(10),

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Water ;  10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate ;  30 min, 0 °C
Referencia
Stereo-, Regio-, and Chemoselective [3 + 2]-Cycloaddition of (2E,4E)-Ethyl 5-(Phenylsulfonyl)penta-2,4-dienoate with Various Azomethine Ylides, Nitrones, and Nitrile Oxides: Synthesis of Pyrrolidine, Isoxazolidine, and Isoxazoline Derivatives and a Computational Study
Sankar, Ulaganathan; Surya Kumar, Ch. Venkata; Subramanian, V.; Balasubramanian, K. K.; Mahalakshimi, S., Journal of Organic Chemistry, 2016, 81(6), 2340-2354

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: Methanol ,  Water ;  0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  2 h
Referencia
Process for preparation of chiral 4-(hydroxymethyl)pyrrolidin-3-ols
, United States, , ,

Métodos de producción 17

Condiciones de reacción
Referencia
Chemistry of organosilicon compounds. 195. N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivatives
Hosomi, Akira; Sakata, Yasuyuki; Sakurai, Hideki, Chemistry Letters, 1984, (7), 1117-20

Métodos de producción 18

Condiciones de reacción
1.1 rt → 0 °C; 10 min, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 1 h, 0 °C; 72 h, rt
Referencia
Preparation of 1,2,3,3a,8,8a-hexahydro-2,7a-diazacyclopenta[a]inden-7-ones and related compounds as nicotinic acetylcholine receptor ligands useful in modulating cholinergic function and in the treatment of addictive disorders
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ;  16 h, 0 - 25 °C
Referencia
Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactions
Whitby, Landon R.; Ando, Yoshio; Setola, Vincent; Vogt, Peter K.; Roth, Bryan L.; et al, Journal of the American Chemical Society, 2011, 133(26), 10184-10194

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Raw materials

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Preparation Products

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
Número de pedido:A905491
Estado del inventario:in Stock
Cantidad:500g/1kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:20
Precio ($):221.0/377.0
Correo electrónico:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93102-05-7)N-(甲氧甲基)-N-(三甲基硅甲基)苄胺
Número de pedido:LE26836903
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:59
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
A905491
Pureza:99%/99%
Cantidad:500g/1kg
Precio ($):221.0/377.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93102-05-7)N-(甲氧甲基)-N-(三甲基硅甲基)苄胺
LE26836903
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe